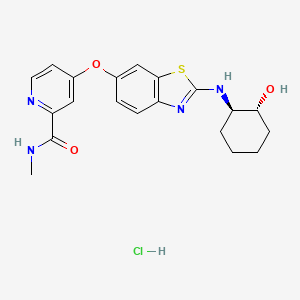

![molecular formula C9H14F2N2O3S B11929122 (3aR,5S,6S,7R,7aR,E)-5-(difluoromethyl)-2-(ethylimino)hexahydro-1H-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B11929122.png)

(3aR,5S,6S,7R,7aR,E)-5-(difluoromethyl)-2-(ethylimino)hexahydro-1H-pyrano[3,2-d]thiazole-6,7-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

MK-8719 is a novel and selective inhibitor of the enzyme O-linked N-acetylglucosamine (O-GlcNAcase). This compound has shown promise in reducing the formation of pathological tau protein and ameliorating neurodegeneration in models of tauopathy, such as Alzheimer’s disease and progressive supranuclear palsy .

Métodos De Preparación

The synthesis of MK-8719 involves a series of steps aimed at optimizing its potency, selectivity, and pharmacokinetic properties. The compound is synthesized starting from carbohydrate-based lead molecules. The synthetic route includes the reduction of polar surface area to achieve desired drug-like properties, such as high central nervous system exposure, metabolic stability, and robust in vivo pharmacodynamic response . The specific reaction conditions and industrial production methods are detailed in the medicinal chemistry and pharmacological studies .

Análisis De Reacciones Químicas

MK-8719 undergoes various chemical reactions, primarily focusing on its role as an inhibitor of the enzyme O-GlcNAcase. The compound demonstrates nanomolar potency at the O-GlcNAcase enzyme and increases O-GlcNAc levels both in vitro and in vivo . Common reagents and conditions used in these reactions include different concentrations of the compound in running buffer, which are injected simultaneously over immobilized and reference surfaces . The major products formed from these reactions are O-GlcNAcylated proteins .

Aplicaciones Científicas De Investigación

MK-8719 has significant scientific research applications, particularly in the field of neurodegenerative diseases. It is used to study the reduction of pathological tau protein and the amelioration of neurodegeneration in models of tauopathy . The compound has shown potential as a therapeutic strategy for tauopathies, including Alzheimer’s disease, progressive supranuclear palsy, corticobasal degeneration, Pick’s disease, and frontotemporal dementias with parkinsonism linked to chromosome 17 . Additionally, MK-8719 is used in positron emission tomography imaging studies to demonstrate robust target engagement in the brains of rats and transgenic mouse models .

Mecanismo De Acción

MK-8719 exerts its effects by inhibiting the enzyme O-GlcNAcase, which is responsible for removing O-GlcNAc moieties from proteins . The inhibition of O-GlcNAcase leads to an increase in O-GlcNAcylated proteins, which in turn reduces the formation of pathological tau protein . The molecular targets and pathways involved include the O-GlcNAcase enzyme and the subsequent modulation of tau protein phosphorylation and aggregation .

Comparación Con Compuestos Similares

MK-8719 is unique in its high potency and selectivity as an O-GlcNAcase inhibitor with excellent central nervous system penetration . Similar compounds include other O-GlcNAcase inhibitors that have been studied for their potential therapeutic effects in neurodegenerative diseases. These include compounds such as (3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-(ethylamino)-3a,6,7,7a-tetrahydro-5H-fluoropyrano[3,2-d]thiazole-6,7-diol . MK-8719 stands out due to its optimized pharmacokinetic properties and robust in vivo pharmacodynamic response .

Propiedades

Fórmula molecular |

C9H14F2N2O3S |

|---|---|

Peso molecular |

268.28 g/mol |

Nombre IUPAC |

(3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-ethylimino-1,3a,5,6,7,7a-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol |

InChI |

InChI=1S/C9H14F2N2O3S/c1-2-12-9-13-3-4(14)5(15)6(7(10)11)16-8(3)17-9/h3-8,14-15H,2H2,1H3,(H,12,13)/t3-,4-,5+,6+,8-/m1/s1 |

Clave InChI |

UDQTXCHQKHIQMH-KYGLGHNPSA-N |

SMILES isomérico |

CCN=C1N[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2S1)C(F)F)O)O |

SMILES canónico |

CCN=C1NC2C(C(C(OC2S1)C(F)F)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

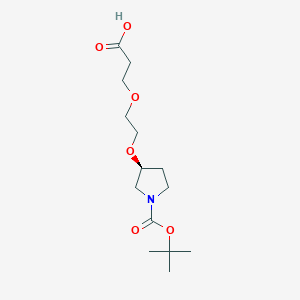

![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11Z,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate](/img/structure/B11929043.png)

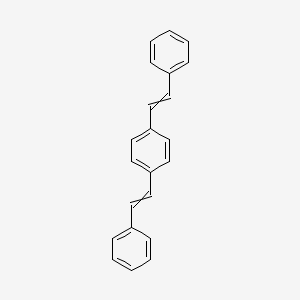

![2,11,20,29,38,40-Hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane;lead(2+)](/img/structure/B11929070.png)

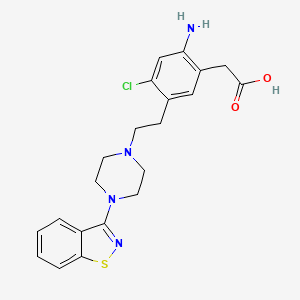

![4-[[4-[2-[6-[(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(tetrazol-1-yl)propyl]pyridin-3-yl]ethynyl]phenoxy]methyl]benzonitrile;4-methylbenzenesulfonic acid](/img/structure/B11929071.png)

![2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/structure/B11929140.png)